HIV-1 Protease Enzyme Potency: MK-8718 IC50 = 0.040 nM
MK-8718 demonstrates sub-nanomolar inhibitory potency against wild-type HIV-1 protease, with an IC50 value of 0.040 nM measured in an enzymatic assay [1]. This represents the intrinsic binding affinity of the morpholine-based inhibitor to the target enzyme. In comparative analysis, MK-8718 served as the benchmark for subsequent inhibitor optimization; a next-generation piperazine sulfonamide inhibitor designed using MK-8718's binding mode achieved a 60-fold increase in enzyme binding affinity relative to MK-8718 [2].
| Evidence Dimension | HIV-1 protease enzymatic inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.040 nM |
| Comparator Or Baseline | Next-generation piperazine sulfonamide inhibitor (compound disclosed in ACS Med Chem Lett 2017); binding affinity 60-fold higher than MK-8718 |
| Quantified Difference | 60-fold improvement in binding affinity over MK-8718 (next-generation comparator) |
| Conditions | In vitro HIV-1 protease enzymatic assay; BindingDB entry 50047800 |
Why This Matters
Sub-nanomolar potency establishes MK-8718 as a high-affinity reference compound for HIV protease inhibition studies and structure-activity relationship campaigns.
- [1] BindingDB Entry 50047800: MK-8718 HIV-1 Protease Inhibitor IC50 Summary. Binding Database, UCSD. IC50 = 0.040 nM. Meas. Tech. ChEBML_1589555. View Source
- [2] Bungard CJ, Williams PD, Schulz J, et al. Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors. ACS Med Chem Lett. 2017;8(12):1292-1297. DOI: 10.1021/acsmedchemlett.7b00386 View Source
